molecular formula C13H13N5O2S2 B2415031 4-methyl-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide CAS No. 1903883-71-5

4-methyl-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B2415031
CAS No.: 1903883-71-5
M. Wt: 335.4
InChI Key: PYOXUBBWAUNODP-UHFFFAOYSA-N
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Description

The compound 4-methyl-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide is a complex chemical entity

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of 4-methyl-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide typically involves multistep organic synthesis. The key steps include:

  • Formation of Thiadiazole Ring: : Starting with appropriate thiourea and carbonyl compounds under acidic conditions.

  • Pyrimidine Core Synthesis: : Using intermediates like 2-methyl-4-oxothieno[2,3-d]pyrimidine in condensation reactions.

  • Carboxamide Formation: : Coupling reactions utilizing carboxylic acids and amine derivatives.

Industrial Production Methods: : Industrially, the production scales up these reactions. The conditions are optimized for efficiency, including the use of catalysts and advanced purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can undergo oxidation, particularly affecting the sulfur-containing thiadiazole ring.

  • Reduction: : Selective reduction can modify the pyrimidine or thiadiazole rings.

  • Substitution: : Electrophilic or nucleophilic substitution can occur at various positions on the thiadiazole or pyrimidine rings.

Common Reagents and Conditions: : Common reagents include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminium hydride, and various nucleophiles for substitution reactions.

Major Products Formed: : The major products vary based on the reaction type but include oxidized derivatives, reduced thieno-pyrimidine, and substituted thiadiazole compounds.

Scientific Research Applications

This compound's structure offers diverse applications:

  • Chemistry: : Used in studying reaction mechanisms and developing new synthetic methodologies.

  • Biology: : Investigated for its interactions with enzymes and proteins.

  • Medicine: : Explored for potential therapeutic properties including anti-cancer, anti-inflammatory, and antimicrobial effects.

  • Industry: : Utilized in the design of new materials with specific chemical properties, such as dyes or catalysts.

Mechanism of Action

The mechanism by which 4-methyl-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide exerts its effects involves:

  • Molecular Targets: : The compound interacts with specific proteins or enzymes, altering their function.

  • Pathways Involved: : It may influence signaling pathways involved in cell growth or inflammation, leading to its varied biological effects.

Comparison with Similar Compounds

Compared to other thiadiazole or pyrimidine derivatives, this compound exhibits unique properties:

  • Thiadiazole Derivatives: : Such as 4,5-dimethylthiadiazole, are structurally simpler and may have different reactivity.

  • Pyrimidine Derivatives: : Like 2,4-diaminopyrimidine, show different biological activities due to structural differences.

This compound's combination of functional groups bestows it with distinct reactivity and applications, setting it apart from its counterparts. Examples of similar compounds include thiadiazole-2-carboxamides and various thieno[2,3-d]pyrimidine derivatives.

Properties

IUPAC Name

4-methyl-N-[2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3-yl)ethyl]thiadiazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N5O2S2/c1-7-10(22-17-16-7)11(19)14-4-5-18-8(2)15-12-9(13(18)20)3-6-21-12/h3,6H,4-5H2,1-2H3,(H,14,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYOXUBBWAUNODP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)NCCN2C(=NC3=C(C2=O)C=CS3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N5O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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